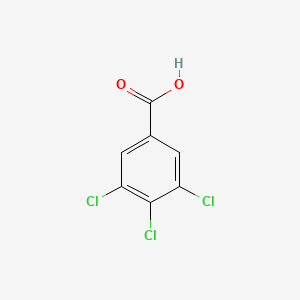

3,4,5-トリクロロ安息香酸

概要

説明

3,4,5-Trichlorobenzoic acid is an organic compound with the chemical formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 3, 4, and 5. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

科学的研究の応用

3,4,5-Trichlorobenzoic acid has several applications in scientific research:

Organic Photovoltaics: It is used as an anode interface layer material in organic photovoltaic devices, enhancing their efficiency through in situ self-assembly.

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and dyes.

作用機序

Target of Action

3,4,5-Trichlorobenzoic acid (3CBA) is primarily used as an anode interfacial layer (AIL) material in the field of organic photovoltaics (OPVs) . The primary targets of 3CBA are the anode interface layers, which are typically composed of MoO3 and PEDOT:PSS .

Mode of Action

3CBA interacts with its targets through a process known as in situ self-assembly . This process eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, which are typically required for other AIL materials like MoO3 and PEDOT:PSS . This unique mode of action gives 3CBA a distinct advantage over these materials .

Biochemical Pathways

The in situ self-assembly of 3CBA leads to the formation of an anode interfacial layer in OPV devices . This layer plays a crucial role in the overall efficiency of the devices. OPV devices incorporating PM6, BTP-eC9, and the 3CBA AIL have shown superior efficiency compared to those with PEDOT:PSS .

Result of Action

The use of 3CBA as an AIL material results in significant improvements in the performance of OPV devices. Specifically, devices with 3CBA have shown an efficiency of 18.8%, the highest reported value among devices with in situ self-assembled interface layers . Furthermore, semi-transparent devices with 3CBA displayed higher PCE and AVT values than their PEDOT: PSS counterparts, due to the weak absorption of the 3CBA AIL .

Action Environment

The action of 3CBA is influenced by environmental factors such as temperature and the presence of other materials. For instance, the in situ self-assembly of 3CBA eliminates the need for high-temperature processes that are required for other AIL materials . Additionally, the use of a nonhalogenated solvent, o-xylene, has been shown to further improve the efficiency of devices with 3C

生化学分析

Biochemical Properties

3,4,5-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as glutathione S-transferase and chlorothalonil hydrolytic dehalogenase . These interactions involve the binding of 3,4,5-Trichlorobenzoic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of 3,4,5-Trichlorobenzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 3,4,5-Trichlorobenzoic acid can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 3,4,5-Trichlorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities Furthermore, 3,4,5-Trichlorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

The temporal effects of 3,4,5-Trichlorobenzoic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it can degrade when exposed to certain environmental factors . Long-term exposure to 3,4,5-Trichlorobenzoic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3,4,5-Trichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including alterations in liver function and metabolic disturbances. These findings highlight the importance of dosage considerations in the application of 3,4,5-Trichlorobenzoic acid in research and therapeutic settings.

Metabolic Pathways

3,4,5-Trichlorobenzoic acid is involved in several metabolic pathways, including those related to its degradation and biotransformation . The compound interacts with enzymes such as glutathione S-transferase, which catalyzes its conjugation with glutathione, leading to its detoxification and excretion. Additionally, 3,4,5-Trichlorobenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3,4,5-Trichlorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. Understanding the transport mechanisms of 3,4,5-Trichlorobenzoic acid is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3,4,5-Trichlorobenzoic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, 3,4,5-Trichlorobenzoic acid may localize to the mitochondria, influencing mitochondrial function and energy production.

準備方法

Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorobenzoic acid can be synthesized through several methods:

Oxidation of 3,4,5-Trichlorobenzophenone: This method involves the oxidation of 3,4,5-trichlorobenzophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis of 3,4,5-Trichlorobenzotrichloride: This method involves the hydrolysis of 3,4,5-trichlorobenzotrichloride, which is prepared by the trichloromethylation of 1,2,3-trichlorobenzene.

Industrial Production Methods:

化学反応の分析

3,4,5-Trichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form 3,4,5-trichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Esterification Reactions: 3,4,5-Trichlorobenzoic acid can react with alcohols in the presence of acid catalysts to form esters.

類似化合物との比較

3,4,5-Trichlorobenzoic acid can be compared with other chlorobenzoic acids such as:

2,3,5-Trichlorobenzoic Acid: Similar in structure but with chlorine atoms at positions 2, 3, and 5.

2,4,6-Trichlorobenzoic Acid: Chlorine atoms are at positions 2, 4, and 6, leading to different chemical properties and reactivity.

3,4,5-Trichlorobenzaldehyde: An aldehyde derivative with similar substitution patterns but different functional groups.

3,4,5-Trichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorobenzoic acids.

特性

IUPAC Name |

3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUICNRYLHKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075333 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-39-8 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

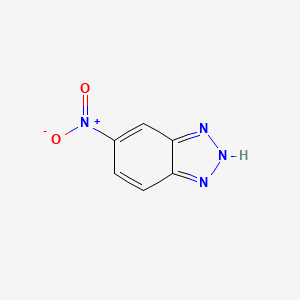

Feasible Synthetic Routes

Q1: What happens to 3,4,5-Trichlorobenzoic acid after sludge compost is added to soil?

A1: The fate of 3,4,5-TCB in soil depends on the soil type. Studies show that degradation of 3,4,5-TCB occurs more rapidly in regosol compared to andosol []. This difference is likely due to the stronger sorption capacity of andosol, which can bind the compound more tightly, making it less available for degradation. Additionally, the free acid form of 3,4,5-TCB degrades more easily than its conjugate form [].

Q2: Can 3,4,5-Trichlorobenzoic acid be used in organic photovoltaic devices?

A2: Yes, recent research highlights the potential of 3,4,5-TCB as an anode interface layer (AIL) material in organic photovoltaics (OPVs) []. The key advantage of 3,4,5-TCB lies in its ability to self-assemble in situ, eliminating the need for separate processing steps like thermal evaporation or annealing required for other AIL materials []. This property simplifies device fabrication and potentially makes it more cost-effective.

Q3: How does the performance of 3,4,5-Trichlorobenzoic acid as an AIL compare to conventional materials?

A3: Studies show that OPVs using 3,4,5-TCB as the AIL achieve comparable and even superior efficiencies to those using conventional materials like PEDOT:PSS []. For instance, PM6:BTP-eC9 based OPVs with a 3,4,5-TCB AIL demonstrated an impressive 18.2% efficiency, surpassing the 17.7% efficiency achieved with PEDOT:PSS []. Notably, this performance was achieved without the need for high-temperature processing, showcasing the potential of 3,4,5-TCB for simplified and efficient OPV fabrication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)